4-[(Thiophen-2-yl)methyl]benzoic acid
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Overview
Description
4-[(Thiophen-2-yl)methyl]benzoic acid is an organic compound with the molecular formula C11H8O2S It is a derivative of benzoic acid where a thiophen-2-ylmethyl group is attached to the para position of the benzene ring
Mechanism of Action
Target of Action
The primary targets of 4-[(Thiophen-2-yl)methyl]benzoic acid are currently unknown
Mode of Action
It is known that the compound can undergo typical aromatic and carboxylic acid reactions, such as esterification and acylation .
Biochemical Pathways
The compound is often used as an important intermediate in organic synthesis and as a precursor to functional compounds such as photosensitizers, liquid crystal materials, and organic semiconductors .
Pharmacokinetics
The compound is soluble in common organic solvents such as ethanol, dimethylformamide, and chloroform .
Result of Action
It is known to be used in the field of photosensitive materials as a raw material for dyes, photoinitiators, and photocuring agents . In the preparation of liquid crystal materials, it can be used to increase the thermal stability and enhance properties such as photoelectric performance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors . For instance, its storage conditions should be 2-8°C and protected from light . During operation and storage, contact with skin, eyes, and respiratory tract should be avoided, and appropriate protective measures such as wearing gloves, goggles, and dust masks should be taken .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Thiophen-2-yl)methyl]benzoic acid typically involves the reaction of thiophene derivatives with benzoic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a thiophene boronic acid with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Thiophen-2-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the benzene ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Benzyl alcohol or benzaldehyde derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
4-[(Thiophen-2-yl)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
4-(2-Thienyl)benzoic acid: Similar structure but with different substitution patterns.
Methyl 4-thiophen-2-ylbenzoate: An ester derivative of 4-[(Thiophen-2-yl)methyl]benzoic acid.
2-Thiophenecarboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both a thiophene ring and a benzoic acid moiety, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-(thiophen-2-ylmethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-12(14)10-5-3-9(4-6-10)8-11-2-1-7-15-11/h1-7H,8H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIBKSRZDOMJKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601899 |
Source
|
Record name | 4-[(Thiophen-2-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002727-90-3 |
Source
|
Record name | 4-(2-Thienylmethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002727-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Thiophen-2-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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